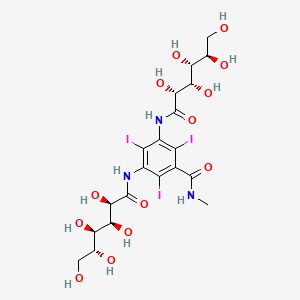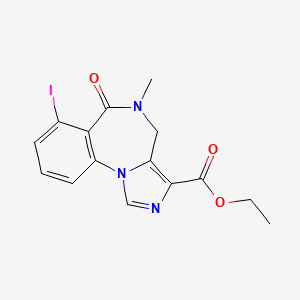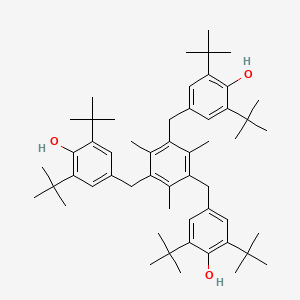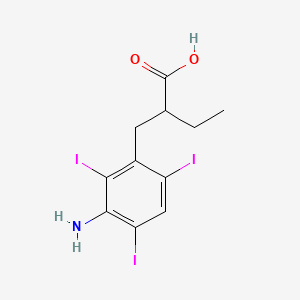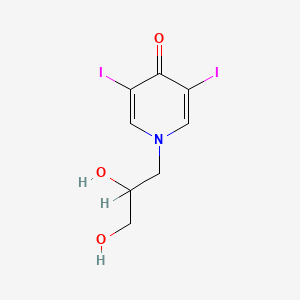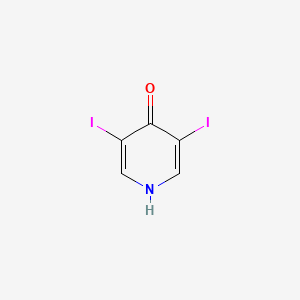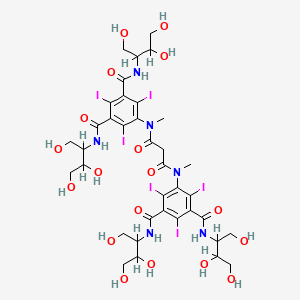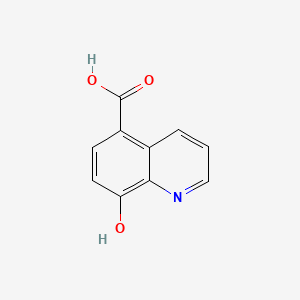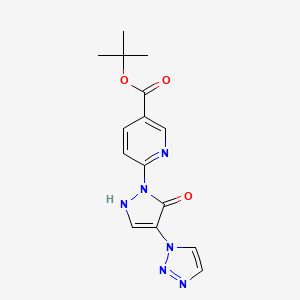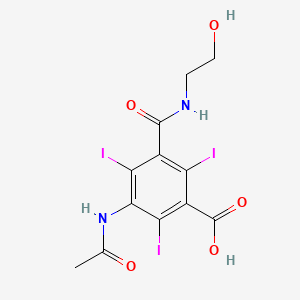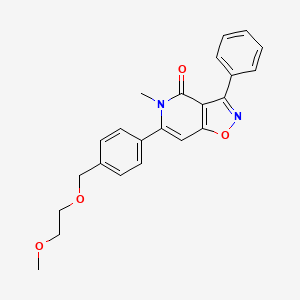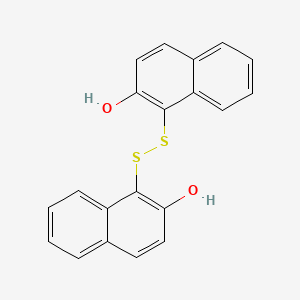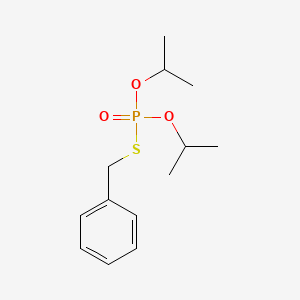
Iprobenfos
Overview
Description
Iprobenfos, also known as S-benzyl O,O-di(propan-2-yl) phosphorothioate, is a systemic fungicide and synergist primarily used to control fungal diseases in rice. It was introduced in 1967 and is known for its curative and protective properties. The compound is absorbed through the roots and translocated within the plant, inhibiting phospholipid biosynthesis .
Mechanism of Action
Target of Action
Iprobenfos, an organophosphate fungicide, primarily targets the process of phospholipid biosynthesis . It is also known to inhibit acetylcholinesterase , a key enzyme in the nervous system .
Mode of Action
The proposed mode of action of this compound is the inhibition of phospholipid synthesis . This interaction disrupts the normal function of cells, leading to the death of the pathogenic fungi. Additionally, like other organophosphates, this compound can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of nicotinic and muscarinic receptors .
Biochemical Pathways
By inhibiting phospholipid biosynthesis, this compound disrupts the integrity of cellular membranes. This affects multiple downstream biochemical pathways, ultimately leading to cell death . The inhibition of acetylcholinesterase also disrupts normal neuronal signaling, which can have various effects depending on the organism and the specific cells affected .
Pharmacokinetics
As a systemic fungicide, it is known to be absorbed and translocated within the plant tissues
Result of Action
The primary result of this compound’s action is the effective control of fungal diseases on crops, particularly rice . By inhibiting phospholipid biosynthesis, it causes the death of pathogenic fungi, thereby protecting the plants . It’s important to note that this compound is also toxic to non-target species, including humans .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its potential for particle-bound transport suggests that it can be distributed in the environment, which could affect its action
Biochemical Analysis
Biochemical Properties
Iprobenfos interacts with various enzymes and proteins in biochemical reactions. It is particularly toxic for insects compared to mammals due to the different metabolism of the propylthiol group .
Cellular Effects
This compound has a significant effect on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause changes in serum total protein, albumin, and globulin concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is specifically toxic for insects compared to mammals because of the different metabolism of the propylthiol group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to cause alterations in the liver, kidney, and muscles of treated organisms
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on Grass carp, the 96-hour LC50 value was determined as 7.2 µg/L . This indicates that the compound can have toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions is still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iprobenfos is synthesized through the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with benzyl chloride. The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Iprobenfos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and benzyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Phosphoric acid derivatives and benzyl alcohol.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Iprobenfos has a wide range of applications in scientific research:
Chemistry: Used as a reference material in chromatography and other analytical techniques.
Medicine: Investigated for its potential neurotoxic effects and its role as an acetylcholinesterase inhibitor.
Industry: Applied in agriculture to control fungal diseases in rice, enhancing crop yield and quality.
Comparison with Similar Compounds
Edifenphos: Another organophosphate fungicide with similar applications in agriculture.
Profenofos: An organophosphate insecticide with a similar mechanism of action as an acetylcholinesterase inhibitor.
Uniqueness of Iprobenfos: this compound is unique in its dual role as a fungicide and synergist, providing both curative and protective properties. Its ability to be absorbed through roots and translocated within the plant sets it apart from other fungicides that may only provide surface protection .
Properties
IUPAC Name |
di(propan-2-yloxy)phosphorylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAHACKGGIURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058040 | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.4 mg/mL at 20 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26087-47-8 | |
| Record name | Iprobenfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26087-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprobenfos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-benzyl diisopropyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPROBENFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of iprobenfos?
A1: While the exact mechanism of action of this compound remains unclear, research suggests that it disrupts fungal growth by interfering with the synthesis of phospholipids and fatty acids. []
Q2: Are there any known synergistic effects of this compound with other fungicides?
A2: Yes, this compound exhibits synergistic effects when combined with malathion against malathion-resistant strains of the mosquito Culex pipiens pallens by inhibiting alpha-naphthyl acetate (α-NA) esterase activity. [] It also shows synergy with bixafen, enhancing its efficacy against various plant pathogens in crops like wheat, barley, and rice. []
Q3: Does this compound affect nitrate uptake and assimilation in fungi?
A3: Yes, studies using Aspergillus nidulans strains showed that this compound at 0.25R (R being the recommended dose) inhibited nitrate uptake by 94% in wild-type, 54% in nrtA1 mutants, and 100% in nrtB110 mutants. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H15ClO3PS, and its molecular weight is 308.76 g/mol.
Q5: How does the formulation of this compound influence its efficacy?
A5: The formulation of this compound significantly impacts its efficacy. In a study comparing the effectiveness of different pesticide mixtures against rice plant hoppers, a mixture of 25% buprofezin and 40% this compound showed significantly increased control efficiency against both nymphs and adults. []
Q6: Does this compound exhibit any catalytic activity?
A6: Based on the provided research papers, there is no evidence to suggest that this compound possesses catalytic properties. Its primary function is fungicidal, achieved through the disruption of fungal metabolic processes.
Q7: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound or its derivatives?
A7: While the provided abstracts don't explicitly mention QSAR models for this compound, a study on the synthesis and fungicidal activity of new thiophosphorylated monoterpenoids, including a derivative of this compound, suggests the potential for developing such models. The study demonstrated that modifications to the structure of the parent compound could significantly affect its volatility and antifungal activity. []
Q8: How do structural modifications of this compound affect its fungicidal activity?
A8: Research on 6-alkyl six-membered cyclic thiophosphates, structurally similar to this compound, showed that modifications to the alkyl group at the 6-position significantly impacted their fungicidal activity against Pythium sp. and Corticium rolfsii. []
Q9: Are there specific formulation strategies to enhance the stability or bioavailability of this compound?
A9: Although the provided abstracts do not delve into specific formulation strategies for this compound, they highlight its use in various formulations like emulsifiable concentrates, wettable powders, and granules. [, ] These formulations likely address challenges related to solubility, stability, and controlled release of the active ingredient in the environment.
Q10: What are the primary concerns regarding the environmental fate of this compound?
A10: this compound has been detected in river water samples, indicating its potential to contaminate aquatic ecosystems. [] Furthermore, research highlighted the importance of considering the environmental fate of this compound during the pesticide registration process. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in various organisms?
A11: The provided research papers primarily focus on the environmental fate and toxicity of this compound, offering limited information about its ADME properties in different organisms.
Q12: What are the typical in vitro methods used to assess the efficacy of this compound against fungal pathogens?
A12: Researchers commonly employ techniques like the poisoned food technique, well diffusion, and disc diffusion assays to evaluate the antifungal activity of this compound against various fungal species in laboratory settings. [, ]
Q13: Are there any known cases of resistance to this compound in plant pathogens?
A13: Yes, studies have reported the emergence of this compound resistance in Pyricularia oryzae, the causal agent of rice blast disease. [] Resistance mechanisms likely involve mutations in genes encoding proteins involved in fungicide detoxification or target site modification.
Q14: What are the toxicological effects of this compound on non-target organisms?
A14: Research on loaches exposed to this compound under field conditions showed a 10% cumulative mortality rate within seven days, indicating potential risks to aquatic organisms. [] Additionally, studies on zooplankton communities revealed that while this compound might not have an immediate impact on abundance, it could alter species composition and diversity. []
Q15: What analytical methods are commonly used for the detection and quantification of this compound in environmental samples?
A15: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques used for the analysis of this compound residues in environmental matrices like water and soil. [, , , ]
Q16: Are there effective methods for removing this compound from contaminated water?
A16: While the provided research doesn't specify particular methods for this compound removal, a study on riverbank filtration systems demonstrated a 77% removal rate for this compound from sewage plant effluent-impacted river water. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


